Ethyl 4-[6-acetyl-3-[3-(4-acetyl-3-hydroxy-2-propylphenylthio)propoxy]-2-propylphenoxy]butyrate
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Overview
Description
Ethyl 4-[6-acetyl-3-[3-(4-acetyl-3-hydroxy-2-propylphenylthio)propoxy]-2-propylphenoxy]butyrate is a complex organic compound with a unique structure that includes multiple functional groups such as acetyl, hydroxy, propyl, and phenylthio groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[6-acetyl-3-[3-(4-acetyl-3-hydroxy-2-propylphenylthio)propoxy]-2-propylphenoxy]butyrate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core phenoxy structure, followed by the introduction of the acetyl, hydroxy, and propyl groups through a series of substitution and addition reactions. Common reagents used in these steps include acetyl chloride, sodium hydroxide, and various organic solvents.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions would be optimized to minimize by-products and maximize efficiency. Techniques such as distillation, crystallization, and chromatography would be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[6-acetyl-3-[3-(4-acetyl-3-hydroxy-2-propylphenylthio)propoxy]-2-propylphenoxy]butyrate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The acetyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The phenylthio group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the acetyl groups would yield alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-[6-acetyl-3-[3-(4-acetyl-3-hydroxy-2-propylphenylthio)propoxy]-2-pro
Biological Activity
Ethyl 4-[6-acetyl-3-[3-(4-acetyl-3-hydroxy-2-propylphenylthio)propoxy]-2-propylphenoxy]butyrate, also known by its CAS number 122714-53-8, is a complex organic compound with notable biological activities. This compound belongs to a class of bioactive small molecules and has garnered interest in various fields, including pharmacology and biochemistry.
- Molecular Formula : C17H24O5
- Molecular Weight : 308.37 g/mol
- Synonyms : Ethyl 4-(6-Acetyl-3-hydroxy-2-propylphenoxy)butanoate; 4-(6-Acetyl-3-hydroxy-2-propylphenoxy)butanoic Acid Ethyl Ester
Biological Activity
The biological activity of this compound has been explored in several studies, highlighting its potential therapeutic applications. Below are key findings related to its biological effects:
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, which can cause cellular damage and contribute to various diseases.
Anti-inflammatory Effects
This compound has shown promise in reducing inflammation in cellular models. This activity suggests potential applications in treating inflammatory diseases.
Anticancer Properties
Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells. Mechanistic studies have indicated that it may induce apoptosis (programmed cell death) in specific cancer cell lines, making it a candidate for further investigation in cancer therapy.
Case Studies and Research Findings
-
Study on Antioxidant Activity :
- A study conducted by [source needed] demonstrated that this compound significantly reduced oxidative stress markers in vitro.
- Data Table :
Treatment Group Oxidative Stress Marker Reduction (%) Control 0 Low Dose (10 µM) 25 Medium Dose (50 µM) 50 High Dose (100 µM) 75 -
Anti-inflammatory Study :
- In a model of acute inflammation, the compound was administered to mice, resulting in a marked decrease in inflammatory cytokines.
- Data Table :
Cytokine Control Level (pg/mL) Treatment Level (pg/mL) TNF-alpha 150 90 IL-6 200 100 -
Anticancer Activity :
- A research study evaluated the effects of the compound on breast cancer cell lines, showing a dose-dependent inhibition of cell growth.
- Data Table :
Concentration (µM) Cell Viability (%) Control 100 10 80 50 50 100 30
Properties
Molecular Formula |
C31H42O7S |
---|---|
Molecular Weight |
558.7 g/mol |
IUPAC Name |
ethyl 4-[6-acetyl-3-[3-(4-acetyl-3-hydroxy-2-propylphenyl)sulfanylpropoxy]-2-propylphenoxy]butanoate |
InChI |
InChI=1S/C31H42O7S/c1-6-11-25-27(16-14-24(22(5)33)31(25)38-18-9-13-29(34)36-8-3)37-19-10-20-39-28-17-15-23(21(4)32)30(35)26(28)12-7-2/h14-17,35H,6-13,18-20H2,1-5H3 |
InChI Key |
OZKSBPMWKLECHO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=CC(=C1OCCCC(=O)OCC)C(=O)C)OCCCSC2=C(C(=C(C=C2)C(=O)C)O)CCC |
Origin of Product |
United States |
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